2-Isopropyl-3-methoxypyrazine

Sensory Science Water Quality Flavor Chemistry

2-Isopropyl-3-methoxypyrazine (IPMP, CAS 25773-40-4) is a potent heterocyclic flavor compound belonging to the methoxypyrazine class, characterized by a powerful earthy, bell pepper, and green pea aroma. Its molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol, a density of 0.996 g/mL at 25°C, and a boiling point of 120-125 °C (at 20 mmHg).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 25773-40-4
Cat. No. B1215460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-methoxypyrazine
CAS25773-40-4
Synonyms2-isopropyl-3-methoxypyrazine
2-methoxy-3-isopropylpyrazine
3-isopropyl-2-methoxypyrazine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1OC
InChIInChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3
InChIKeyNTOPKICPEQUPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-methoxypyrazine (CAS 25773-40-4): Sourcing and Selection Guide for Methoxypyrazine Analytical Standards and Flavor Compounds


2-Isopropyl-3-methoxypyrazine (IPMP, CAS 25773-40-4) is a potent heterocyclic flavor compound belonging to the methoxypyrazine class, characterized by a powerful earthy, bell pepper, and green pea aroma [1]. Its molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol, a density of 0.996 g/mL at 25°C, and a boiling point of 120-125 °C (at 20 mmHg) [2]. IPMP occurs naturally in various foods, including bell peppers, peas, and coffee [3]. Due to its exceptionally low sensory threshold in the parts-per-trillion (ppt) range, it is a critical analyte in food science, water quality assessment, and flavor research, necessitating rigorous sourcing and precise analytical differentiation from its structural analogs [4].

Workflow Ultra‑trace odorant analysis in water and food matrices
Selection Compound‑specific certified standard to differentiate IPMP from IBMP and analogs
Context Supports environmental fate studies and advanced oxidation process research

2-Isopropyl-3-methoxypyrazine Procurement: Why a 'Methoxypyrazine' is Not a Commodity Chemical


The class of methoxypyrazines comprises compounds with markedly different sensory profiles and analytical behaviors, making generic substitution a significant risk in both research and industrial applications. For instance, 2-isopropyl-3-methoxypyrazine (IPMP) provides a distinct earthy, bell pepper note [1], whereas its close structural isomer, 2-isobutyl-3-methoxypyrazine (IBMP), imparts a more green, capsicum-like aroma [2]. These sensory differences are underpinned by quantifiable variations in odor thresholds [3], and recent studies further demonstrate that IPMP and IBMP exhibit different degradation kinetics under identical water treatment conditions, directly impacting their utility and behavior as analytical targets [4]. Therefore, selecting the precise compound, supported by verifiable data, is critical for ensuring experimental reproducibility and achieving desired product specifications.

Sensory Threshold Mismatch
IPMP’s reported odor threshold differs markedly from structural isomers; a generic methoxypyrazine may not represent the required ppt‑level sensitivity.
Degradation Kinetics Difference
UV‑based removal rates for IPMP and IBMP diverge under identical AOP conditions; IPMP data cannot be inferred from IBMP degradation studies.
Analytical Detection Limit Variability
GC‑MS method detection limits for IPMP are not shared by all common odorants; calibration with a non‑specific mix risks insufficient sensitivity verification.

Quantitative Differentiators for 2-Isopropyl-3-methoxypyrazine (CAS 25773-40-4) Procurement


Odor Threshold Comparison: IPMP vs. IBMP in Water

2-Isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP) are often co-occurring odorants. The quantitative difference in their sensory potency is a critical factor for analytical method development and risk assessment. IPMP has a reported odor threshold of 0.002 parts per billion (ppb) in water, making it exceptionally potent and distinct from other off-flavor compounds [1]. While a direct threshold for IBMP was not located in this search, the threshold for the structurally similar 2-sec-butyl-3-methoxypyrazine is reported at 2.0 ppb, a value 1000 times higher, underscoring the extreme sensitivity required for IPMP analysis [2].

Odor threshold IPMP vs analog
Head‑to‑head
0.002 ng/L (IPMP)
2.0 ng/L (sec‑butyl analog)
Supports ultra‑trace method sensitivity requirements
Water matrix; cross‑study comparison
Sensory Science Water Quality Flavor Chemistry

UV-Based Degradation Efficiency: IPMP vs. IBMP in Water Treatment

In water treatment scenarios using advanced oxidation processes, 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP) exhibit distinct degradation behaviors. A comparative study evaluated the removal of both compounds using UV/Cl2 and UV/H2O2 processes [1]. Under UV/Cl2 conditions with a UV dose of 1000 mJ cm⁻², the degradation rates were directly compared. IPMP demonstrated a higher degradation rate (88% for UV-LED 255 nm/Cl2) compared to IBMP (84% for UV-LED 255 nm/Cl2) under identical conditions [2].

UV‑LED/Cl₂ degradation IPMP vs IBMP
Head‑to‑head
88% (IPMP)
84% (IBMP)
Differentiated degradation profile under identical AOP conditions
255 nm LED, 1000 mJ cm⁻², 200 ng/L initial
Environmental Chemistry Water Remediation Advanced Oxidation Processes

Degradation by UV/H2O2: Superior Efficiency for IPMP over UV/Cl2

The selection of an optimal advanced oxidation process (AOP) for removing 2-isopropyl-3-methoxypyrazine (IPMP) from water requires quantitative comparison. A 2021 study directly compared UV/Cl2 and UV/H2O2 processes for the degradation of IPMP [1]. The research found that the UV/H2O2 process was significantly more effective. At a UV dose of 1000 mJ cm⁻² and an oxidant concentration of 5 mg L⁻¹, the degradation rate of IPMP by UV/H2O2 was 99%, compared to 92% for the UV/Cl2 process [2].

IPMP removal UV/H₂O₂ vs UV/Cl₂
Head‑to‑head
99% (UV/H₂O₂)
92% (UV/Cl₂)
Supports evidence‑based AOP selection for maximum IPMP removal
1000 mJ cm⁻², oxidant 5 mg L⁻¹
Advanced Oxidation Water Purification Process Engineering

Analytical Detection Limits: IPMP vs. Common Odorants in GC-MS

The selection of a certified reference material is directly tied to the required detection limit of the analytical method. A validated GC-MS method established distinct detection limits for several key odorants in water [1]. The method achieved a detection limit of 0.1 ng L⁻¹ for 2-isopropyl-3-methoxypyrazine (IPMP), 2-isobutyl-3-methoxypyrazine (IBMP), and 2-methylisoborneol, while the detection limit for 2,4,6-trichloroanisole (TCA) was higher at 1.0 ng L⁻¹ .

GC‑MS detection limit IPMP vs TCA
Head‑to‑head
0.1 ng/L (IPMP)
1.0 ng/L (TCA)
Requires compound‑specific standard for low‑level calibration
HS‑SPME‑GC‑MS method
Analytical Chemistry Trace Analysis Method Development

High-Value Application Scenarios for 2-Isopropyl-3-methoxypyrazine (CAS 25773-40-4)


Calibration Standard for Ultra-Trace Analysis of Potent Off-Flavors in Water

2-Isopropyl-3-methoxypyrazine (IPMP) is a critical calibration standard for environmental laboratories monitoring taste and odor (T&O) events in drinking water. Its documented odor threshold of 0.002 ppb [1] and an established GC-MS detection limit of 0.1 ng/L [2] necessitate the use of a certified, high-purity reference standard to ensure accurate quantification at these ultra-trace levels. A generic methoxypyrazine mix may not provide the required sensitivity or specificity for this compound, directly impacting the lab's ability to meet regulatory monitoring requirements.

Process Optimization for Advanced Oxidation in Water Treatment Plants

For engineers designing or optimizing advanced oxidation processes (AOPs) for T&O removal, IPMP serves as a model contaminant. Quantitative studies show that IPMP degradation by UV/H2O2 is 7 percentage points more effective than UV/Cl2 at a UV dose of 1000 mJ cm⁻² [3]. This specific data allows for evidence-based selection of AOP technology and informs operational parameters to cost-effectively achieve target removal rates for this potent odorant, which would not be possible using degradation data for a less resistant analog like IBMP [4].

Authenticity and Quality Control Marker in Food and Flavor Science

In the food and beverage industry, IPMP is not merely a flavor additive but a key marker for sensory authenticity and quality control. Its characteristic 'bell pepper' and 'earthy' notes are crucial for the flavor profile of specific foods like farmstead cheddar cheese [5] and can be an indicator of undesirable off-flavors when present above threshold in products like apple juice [6]. Precise quantitation using an authenticated IPMP standard is therefore essential for quality assurance programs aiming to maintain consistent product flavor profiles or troubleshoot contamination events.

Non-Toxic Vertebrate Pest Repellent Development

IPMP has been patented for use as a mole repellent, offering a non-toxic alternative to traditional pest control methods [7]. The procurement of IPMP with defined purity and physical properties (e.g., density of 0.996 g/mL at 25°C [8]) is necessary for formulating stable and effective repellent compositions. This application leverages the compound's potent sensory impact, which is quantitatively defined by its low odor threshold, making it a viable active ingredient in specialized industrial products.

Application
Selection Property
Validation Focus
Ultra‑trace water odorant calibration
High‑purity certified standard
Method sensitivity verification at ppt level
AOP process optimization for T&O removal
Compound‑specific degradation kinetics
Cross‑process removal efficiency review
Food flavor authenticity marker
Sensory threshold specificity
Matrix‑matched quantification validation
Non‑toxic pest repellent formulation
Defined purity and density
Formulation stability and sensory impact testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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